3-(adamantan-1-yl)pentan-3-ol
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Overview
Description
3-(adamantan-1-yl)pentan-3-ol is an organic compound featuring an adamantane group attached to a pentanol chain. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(adamantan-1-yl)pentan-3-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantan-1-ol with pentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-based catalysts and triphenylphosphines are commonly used in these reactions . The process involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene, followed by reduction and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(adamantan-1-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Halogenation and other substitution reactions are common, often leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(adamantan-1-yl)pentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-(adamantan-1-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The adamantane group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly valuable in medicinal chemistry, where the compound can interact with viral proteins or neuronal receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-ol: A simpler derivative with similar structural properties but less complex functionality.
1-(adamantan-1-yl)ethanol: Another derivative with a shorter alkyl chain, used in similar applications but with different reactivity profiles.
Uniqueness
3-(adamantan-1-yl)pentan-3-ol stands out due to its unique combination of the adamantane group and the pentanol chain, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both stability and reactivity .
Properties
IUPAC Name |
3-(1-adamantyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-3-15(16,4-2)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBYNJARVNXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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